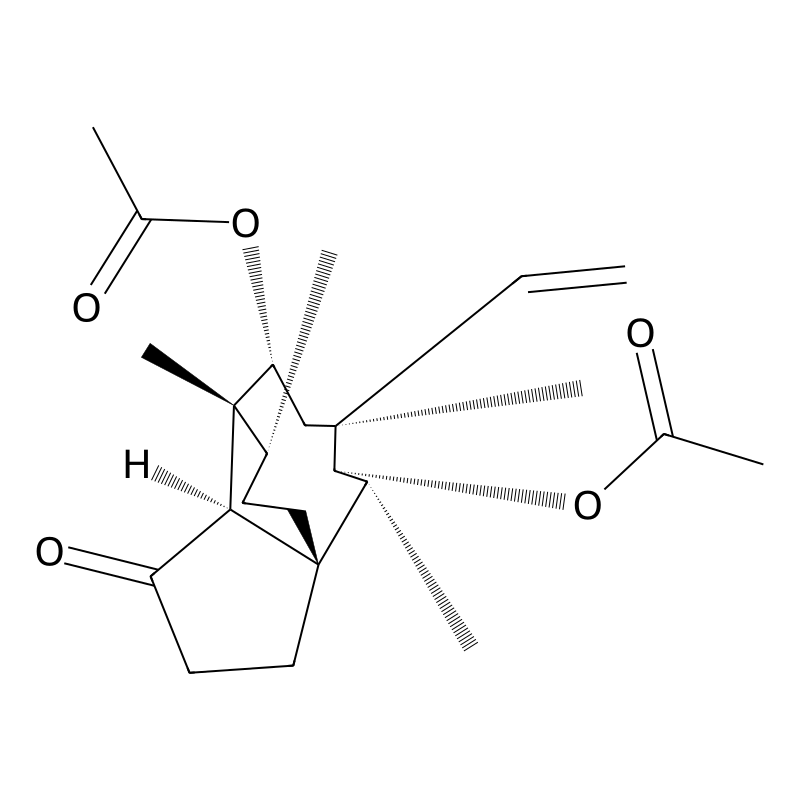

Mutilin 11,14-Diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mutilin 11,14-Diacetate is a synthetic derivative of mutilin, belonging to the pleuromutilin class of antibiotics. Its molecular formula is C24H36O5, with a molecular weight of 404.54 g/mol. This compound features acetyl groups at the 11 and 14 positions of the mutilin structure, which enhance its antibacterial properties. Mutilin 11,14-Diacetate primarily targets Gram-positive bacteria by binding to the 50S ribosomal subunit, inhibiting protein synthesis by interfering with the peptidyl transferase center of prokaryotic ribosomes .

As research on Mutilin 11,14-Diacetate is limited, its mechanism of action remains unknown. However, understanding the mechanism of Tiamulin can offer some clues. Tiamulin acts by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit []. It's possible that Mutilin 11,14-Diacetate might possess similar antibacterial properties, but with potentially reduced efficacy due to the structural modification.

Inhibitor of Fatty Acid Synthase (FAS):

- Multilin 11,14-Diacetate has been investigated for its ability to inhibit Fatty Acid Synthase (FAS) []. FAS is an enzyme responsible for fatty acid synthesis in cells. Inhibition of FAS activity can be useful in studies related to obesity, diabetes, and cancer [, ].

Antibacterial Properties:

- Research suggests that Multilin 11,14-Diacetate may possess antibacterial properties []. Studies have explored its potential effectiveness against certain bacterial strains [].

Other Areas of Investigation:

- Oxidation: Can be performed using oxidizing agents like potassium permanganate or chromium trioxide, potentially yielding ketones or carboxylic acids.

- Reduction: Reduction reactions can be executed using lithium aluminum hydride, producing alcohols.

- Substitution: Substitution reactions may involve halogens or nucleophiles such as sodium hydroxide or ammonia.

These reactions allow for modifications that can lead to new derivatives with varying biological activities.

Mutilin 11,14-Diacetate exhibits significant antibacterial activity against a range of Gram-positive bacteria. Its mechanism involves the inhibition of bacterial protein synthesis, which is critical for bacterial growth and survival. The compound's interaction with the ribosomal machinery disrupts normal cellular functions, leading to cell death . Additionally, it shows moderate inhibitory potential against cytochrome P450 enzymes, particularly CYP3A4, which may influence its pharmacokinetics and interactions with other drugs.

The synthesis of Mutilin 11,14-Diacetate typically involves:

- Starting Material: The process begins with mutilin.

- Acetylation: Acetic anhydride is used in the presence of a catalyst (e.g., pyridine) to introduce acetate groups at the 11 and 14 positions.

- Purification: The product is purified through standard techniques such as crystallization or chromatography to isolate Mutilin 11,14-Diacetate .

This multi-step synthesis allows for precise control over the functionalization of the mutilin backbone.

Mutilin 11,14-Diacetate has diverse applications across several fields:

- Pharmaceutical Research: It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Biological Studies: Utilized in research on antibacterial mechanisms and ribosomal interactions.

- Veterinary Medicine: Employed in veterinary pharmaceuticals due to its effectiveness against infections in livestock .

Studies on Mutilin 11,14-Diacetate have shown its interactions with various biological systems:

- Protein Binding: The compound's binding affinity to serum proteins affects its bioavailability and therapeutic efficacy.

- Cytochrome P450 Interactions: Its moderate inhibition of cytochrome P450 enzymes suggests potential drug-drug interactions that could alter metabolic pathways .

Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects.

Mutilin 11,14-Diacetate can be compared with other pleuromutilin derivatives:

| Compound Name | Structural Features | Antibacterial Activity |

|---|---|---|

| 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin | Contains a thioacetyl group at C14 | Excellent against Gram-positive bacteria |

| 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)thioacetyl] Mutilin | Features a thiadiazole moiety | Significant antibacterial properties |

| Tiamulin | A modification at C14 with a different side chain | Effective against respiratory pathogens in animals |

| Valnemulin | Similar structure but distinct side chain modifications | Used extensively in veterinary medicine |

The uniqueness of Mutilin 11,14-Diacetate lies in its specific acetylation pattern at positions 11 and 14, which may provide distinct pharmacokinetic and pharmacodynamic profiles compared to these derivatives. This structural specificity likely contributes to its unique efficacy against certain bacterial strains while minimizing resistance development .

Synthetic Routes and Key Reaction Steps

The synthesis of Mutilin 11,14-Diacetate represents a significant advancement in the derivatization of pleuromutilin-based compounds, building upon the complex tricyclic framework of the parent mutilin structure [1] [2]. The compound, with molecular formula C24H36O5 and molecular weight 404.54 grams per mole, serves as both a synthetic intermediate and a research target in the development of novel antibiotic agents [3] [4].

The primary synthetic approach to Mutilin 11,14-Diacetate involves the selective acetylation of the hydroxyl groups at positions 11 and 14 of the mutilin scaffold [1] [2]. This transformation is typically achieved through established esterification protocols that exploit the differential reactivity of the hydroxyl functionalities present in the molecule [5] [6]. The synthetic strategy builds upon the foundational work in pleuromutilin total synthesis, which has demonstrated multiple approaches to accessing the complex tricyclic core structure [1] [2] [7].

Key reaction steps in the synthesis include the preparation of the mutilin starting material through established synthetic routes, followed by regioselective protection of the target hydroxyl groups [1] [2]. The synthesis typically proceeds through intermediate stages where temporary protecting groups may be employed to ensure selective acetylation at the desired positions [6]. Modern synthetic approaches have emphasized the development of modular strategies that allow for late-stage diversification of the mutilin core, facilitating access to various acetylated derivatives including the 11,14-diacetate [1] [2].

The synthetic complexity arises from the need to maintain the stereochemical integrity of the tricyclic framework while introducing the acetyl protecting groups at specific positions [1] [2] [7]. Advanced synthetic methodologies have been developed to address these challenges, including the use of ring-expansion strategies and oxidative ring-formation cascades to construct the requisite cyclooctane motif [2] [8]. These approaches have enabled the preparation of mutilin derivatives with high stereochemical fidelity and improved synthetic efficiency [1] [2].

Table 1: Chemical Properties of Mutilin 11,14-Diacetate

| Property | Value |

|---|---|

| Molecular Formula | C24H36O5 |

| Molecular Weight | 404.54 g/mol |

| CAS Number | 14431-61-9 |

| IUPAC Name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopentacycloocten-5,8-diyl Diacetate |

| Physical Form | Solid |

| Color | Off-white |

| Solubility | Organic solvents (ethanol, methanol, dimethylformamide, dimethyl sulfoxide) |

| Storage Conditions | Hygroscopic, -20°C under inert atmosphere |

Acetylation Reactions at Positions 11 and 14

The acetylation of mutilin at positions 11 and 14 represents a critical transformation in the synthesis of pleuromutilin derivatives, requiring careful control of reaction conditions to achieve selective esterification [9] [10] [5]. The process typically employs acetic anhydride as the acetylating agent, often in combination with base catalysts to facilitate the esterification reaction [10] [11] [12].

Traditional acetylation protocols utilize pyridine as both solvent and base catalyst, providing mild reaction conditions that preserve the sensitive tricyclic framework [10] [6]. Under these conditions, the reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, forming the acetyl ester linkage while eliminating acetic acid as a byproduct [11] [12]. The reaction typically requires temperatures ranging from room temperature to 60 degrees Celsius, with reaction times varying from several hours to overnight depending on the specific conditions employed [10] [5].

Alternative base catalysts have been investigated to improve the environmental profile of the acetylation process [5]. Inorganic bases such as sodium hydroxide, potassium hydroxide, and sodium carbonate have demonstrated effectiveness in catalyzing the acetylation reaction under slightly elevated temperatures of 50-65 degrees Celsius [5]. These mineral alkali catalysts offer advantages including reduced toxicity, lower volatility, and decreased environmental impact compared to traditional organic base systems [5].

The mechanism of acetylation involves the formation of a tetrahedral intermediate upon nucleophilic attack of the hydroxyl group on the acetic anhydride carbonyl [11] [12]. This intermediate subsequently undergoes elimination to form the acetyl ester product while regenerating the base catalyst [11]. The regioselectivity of the acetylation process is influenced by the relative accessibility and reactivity of the hydroxyl groups at positions 11 and 14 [13] [14].

Recent advances in acetylation methodology have focused on developing catalyst-free protocols that rely on the inherent reactivity differences between primary and secondary hydroxyl groups [13]. These approaches utilize concentrated acetic acid at elevated temperatures to achieve regioselective acetylation, eliminating the need for external catalysts while maintaining high selectivity [13]. The success of these methods depends on careful optimization of temperature, solvent composition, and reaction time to achieve the desired selectivity profile [13].

Table 2: Acetylation Reaction Conditions for Mutilin Derivatives

| Reagent | Function | Typical Conditions | Advantages |

|---|---|---|---|

| Acetic Anhydride | Acetylating agent | Stoichiometric to excess | High reactivity, complete acetylation |

| Pyridine | Base catalyst | Room temperature to 60°C | Mild conditions, good yields |

| Triethylamine | Base catalyst | Room temperature | Traditional method |

| Sodium Hydroxide | Alternative base catalyst | 50-65°C, 0.5-1.5 hours | Environmentally friendly |

| Potassium Hydroxide | Alternative base catalyst | 50-65°C, 0.5-1.5 hours | Environmentally friendly |

| Sodium Carbonate | Alternative base catalyst | 50-65°C, 0.5-1.5 hours | Environmentally friendly |

Challenges in Stereochemical Control and Purification

The synthesis of Mutilin 11,14-Diacetate presents significant challenges in maintaining stereochemical integrity throughout the acetylation process [1] [2] [15]. The complex tricyclic framework of mutilin contains multiple stereocenters that must be preserved during chemical manipulation, requiring careful selection of reaction conditions and reagents [1] [2] [7].

Stereochemical control during acetylation is complicated by the potential for epimerization at sensitive positions, particularly those adjacent to carbonyl functionalities [1] [2]. The presence of the ketone at position 3 in the mutilin structure creates an acidic environment that can promote unwanted stereochemical rearrangements under basic conditions [1] [2]. Advanced synthetic strategies have addressed these challenges through the use of mild reaction conditions and sterically hindered bases that minimize the risk of epimerization [15] [16].

The purification of Mutilin 11,14-Diacetate requires sophisticated chromatographic techniques to separate the desired product from regioisomeric impurities and unreacted starting materials [17] [18] [19]. Column chromatography using silica gel as the stationary phase represents the most commonly employed purification method, typically utilizing hexane-ethyl acetate gradient systems to achieve effective separation [19] [20]. The success of chromatographic purification depends on careful optimization of the mobile phase composition and gradient profile to maximize resolution between closely related compounds [19].

High-performance liquid chromatography has emerged as a powerful tool for the purification of mutilin derivatives, offering superior resolution and the ability to achieve purities exceeding 99 percent [18]. Reversed-phase chromatography using octadecylsilane-bonded silica as the stationary phase, combined with acetonitrile-water gradient elution, has proven particularly effective for the separation of acetylated mutilin derivatives [18]. The method typically employs detection at 220 nanometers wavelength and requires careful optimization of gradient conditions to achieve baseline separation of impurities [18].

Recrystallization represents an alternative purification approach that can be particularly effective for compounds that form well-defined crystal structures [20]. The success of recrystallization depends on identifying appropriate solvent systems that provide sufficient solubility differences between the target compound and impurities [20]. Common recrystallization solvents for mutilin derivatives include ethanol, methanol, and various organic solvent mixtures, with the choice depending on the specific solubility profile of the compound [20] [21].

The stereochemical analysis of purified Mutilin 11,14-Diacetate typically relies on nuclear magnetic resonance spectroscopy to confirm the retention of stereochemical integrity [22] [23]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical environment of hydrogen atoms throughout the molecule, allowing for the identification of any unwanted stereochemical changes that may have occurred during synthesis [22]. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the carbon framework and can detect subtle changes in the electronic environment that may indicate stereochemical alterations [22].

Table 3: Purification Methods for Mutilin 11,14-Diacetate

| Method | Stationary Phase | Mobile Phase | Yield/Purity |

|---|---|---|---|

| Recrystallization | Various solvents | Hot/cold solvent system | 70-90% recovery |

| Column Chromatography | Silica gel | Hexane/ethyl acetate gradients | 80-95% recovery |

| High-Performance Liquid Chromatography | C18 reversed-phase | Acetonitrile/water gradients | >99% purity achievable |

| Preparative Thin-Layer Chromatography | Silica gel plates | Organic solvent mixtures | 60-80% recovery |

| Crystallization | Solvent selection | Appropriate solvent | 75-90% recovery |

The development of analytical methods for monitoring reaction progress and assessing product purity has been crucial for optimizing the synthesis of Mutilin 11,14-Diacetate [24] [25]. Gas chromatography-mass spectrometry provides sensitive detection and structural confirmation of the target compound, while also enabling the identification and quantification of synthetic impurities [24]. The method requires careful optimization of chromatographic conditions to achieve adequate separation of closely related compounds [25].

Mutilin 11,14-Diacetate, as a member of the pleuromutilin class of antibiotics, demonstrates potent antibacterial activity through its specific targeting of the 50S ribosomal subunit in bacterial cells [2]. The compound exhibits selective binding to the large ribosomal subunit, which constitutes the primary site of action for protein synthesis inhibition [3] [4].

Research findings demonstrate that pleuromutilin derivatives, including Mutilin 11,14-Diacetate, bind with high affinity to the 50S ribosomal subunit through a stoichiometric relationship of approximately one drug molecule per ribosome [5]. Equilibrium dialysis experiments have confirmed that the 50S subunit contributes predominantly to the binding energy that holds the antibiotic to the ribosomes, while the 30S subunit shows minimal affinity for the drug [5]. However, the 30S subunit may serve a helper function in generating cooperative binding sites in the intact 70S ribosome, explaining the different binding characteristics observed between isolated subunits and complete ribosomes [5].

The binding specificity to bacterial ribosomes is remarkable, with pleuromutilin derivatives showing over 2000-fold selectivity for bacterial protein synthesis compared to eukaryotic systems [4]. This selectivity is demonstrated through coupled in vitro transcription/translation assays, where compounds like lefamulin exhibit inhibitory concentrations of 0.51 micromolar against Escherichia coli and 0.31 micromolar against Staphylococcus aureus, while requiring concentrations exceeding 952 micromolar to affect eukaryotic protein synthesis [4].

The interaction involves both the tricyclic mutilin core and the C14 side chain modifications characteristic of diacetate derivatives. Crystal structures of pleuromutilin-ribosome complexes reveal that the tricyclic core positions itself within a tight pocket at the ribosomal A-site, while the acetyl-modified extensions at positions 11 and 14 provide additional binding interactions and enhanced antibacterial properties [6].

Interaction with Peptidyl Transferase Center

The primary mechanism of action involves direct binding to the peptidyl transferase center, the catalytic core of the ribosome responsible for forming peptide bonds during protein synthesis [2] [3] [7]. Mutilin 11,14-Diacetate positions its tricyclic core within the A-site of the peptidyl transferase center, while its diacetate extensions project toward the P-site, creating a comprehensive blockade of normal ribosomal function [3] [4].

Chemical footprinting studies and crystallographic analyses have identified specific nucleotides within the peptidyl transferase center that interact with pleuromutilin derivatives. The key nucleotides affected include A2058, A2059, G2505, U2506, U2584, and U2585 within the 23S ribosomal ribonucleic acid [8] [7]. These nucleotides are highly conserved across bacterial species and functionally essential for peptide bond formation, explaining the broad-spectrum activity of pleuromutilin derivatives against Gram-positive bacteria [7].

The binding interaction involves formation of hydrogen bonds, particularly with nucleotide G2061, which interacts with the essential keto group present in all pleuromutilin derivatives [6]. Additionally, the compound forms extensive hydrophobic contacts with the ribosomal ribonucleic acid, creating a stable drug-ribosome complex [6]. The diacetate modifications at positions 11 and 14 in Mutilin 11,14-Diacetate provide enhanced binding affinity compared to the parent mutilin compound, contributing to improved antibacterial potency .

An important characteristic of pleuromutilin binding is the induced-fit mechanism that occurs upon drug binding [6]. The flexible nucleotides U2506 and U2585 undergo conformational rearrangements that tighten the binding pocket around the drug molecule [6] [4]. Specifically, U2506 rotation closes the binding pocket around the tricyclic core, while U2585 shifts to accommodate the C14 extension, resulting in stabilization through additional hydrogen bonds or van der Waals interactions [4].

This induced-fit mechanism explains the prolonged off-rate observed for pleuromutilin derivatives from bacterial ribosomes and contributes to their potent antibacterial activity [6]. The conformational changes also result in protection of these nucleotides in chemical footprinting experiments, providing biochemical evidence for the drug-induced structural alterations [8].

Comparative Efficacy Against Gram-Positive Bacteria

Extensive antimicrobial susceptibility testing demonstrates that pleuromutilin derivatives, including Mutilin 11,14-Diacetate, exhibit potent activity against a broad spectrum of Gram-positive bacterial pathogens [9] [10]. The comparative efficacy data reveals minimum inhibitory concentration values that position these compounds among the most active antibacterial agents against clinically relevant Gram-positive bacteria.

Against Staphylococcus aureus, pleuromutilin derivatives demonstrate exceptional potency, with minimum inhibitory concentration values ranging from 0.03 to 0.5 micrograms per milliliter [9] [10] [11]. Specifically, advanced pleuromutilin derivatives such as compound 9 show minimum inhibitory concentration values of 0.06 micrograms per milliliter against methicillin-resistant Staphylococcus aureus, demonstrating superior activity compared to the reference compound tiamulin [11]. The activity against methicillin-resistant Staphylococcus aureus is particularly significant, as these strains represent major clinical challenges due to their resistance to beta-lactam antibiotics [12].

The efficacy extends to other clinically important Staphylococcus species, including Staphylococcus epidermidis, where pleuromutilin derivatives maintain potent activity with minimum inhibitory concentration values typically ranging from 0.06 to 4 micrograms per milliliter [12] [13]. Coagulase-negative staphylococci, which are common causes of device-related infections, demonstrate similar susceptibility patterns, with minimum inhibitory concentration values of 0.03 to 0.12 micrograms per milliliter for most strains [12].

Streptococcal species show remarkable susceptibility to pleuromutilin derivatives, with beta-hemolytic streptococci exhibiting minimum inhibitory concentration values as low as 0.03 micrograms per milliliter [12]. Group A Streptococcus and Group B Streptococcus isolates demonstrate consistently low minimum inhibitory concentration values, typically below 0.12 micrograms per milliliter [12]. This activity is particularly noteworthy given the clinical importance of these pathogens in causing invasive infections.

Enterococcal species present a more variable susceptibility pattern. Enterococcus faecium shows minimum inhibitory concentration values ranging from 0.12 to greater than 16 micrograms per milliliter, with approximately 28.6 percent of strains exhibiting elevated minimum inhibitory concentration values [14] [12]. Interestingly, recent research has identified collateral sensitivity phenomena, where vancomycin-resistant Enterococcus faecium strains demonstrate increased susceptibility to pleuromutilin antibiotics [15].

Time-kill kinetics studies reveal that pleuromutilin derivatives exhibit concentration-dependent bactericidal activity against Gram-positive bacteria [11]. Compounds achieve greater than 99.9 percent bacterial kill within 8 to 12 hours at concentrations of 4 times the minimum inhibitory concentration [16] [11]. The post-antibiotic effect for these compounds ranges from 1.54 to 2.04 hours, which is favorable for clinical dosing regimens [11].

The superior efficacy of pleuromutilin derivatives against Gram-positive bacteria compared to Gram-negative organisms relates to differences in cell wall structure and drug penetration mechanisms [2]. The thicker peptidoglycan layer in Gram-positive bacteria does not impede pleuromutilin penetration to the same extent as the outer membrane barrier present in Gram-negative bacteria [2]. Additionally, the higher ribosome density and protein synthesis rates in actively growing Gram-positive bacteria may contribute to enhanced drug efficacy [2].

Resistance development studies indicate that pleuromutilin derivatives maintain low propensity for resistance emergence, with resistance frequencies typically below 10^-8 to 10^-9 [16]. When resistance does occur, it primarily involves mutations in ribosomal protein L3 or methylation of 23S ribosomal ribonucleic acid by the Cfr methyltransferase, rather than target modification or enzymatic inactivation [2] [17].